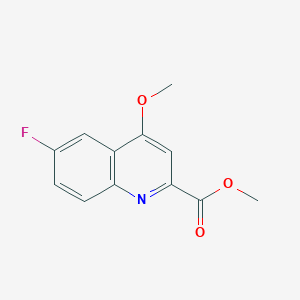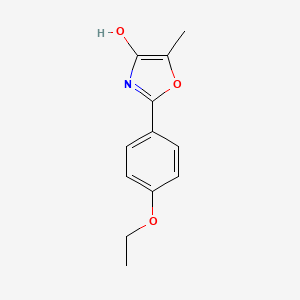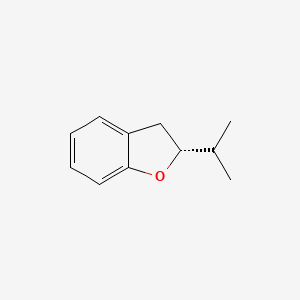
(R)-2-Isopropyl-2,3-dihydrobenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Isopropyl-2,3-dihydrobenzofuran is a chiral compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings The ®-2-Isopropyl-2,3-dihydrobenzofuran is characterized by the presence of an isopropyl group at the second position and a hydrogenated furan ring, making it a dihydrobenzofuran derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Isopropyl-2,3-dihydrobenzofuran can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as 2-isopropylphenol, using an acid catalyst. The reaction conditions typically include:
Catalyst: Acidic catalysts like sulfuric acid or hydrochloric acid.
Temperature: Elevated temperatures around 100-150°C.
Solvent: Solvents like toluene or dichloromethane.
Another method involves the reduction of 2-isopropylbenzofuran using hydrogenation techniques. This process requires:
Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO2).
Hydrogen Source: Molecular hydrogen (H2).
Temperature and Pressure: Moderate temperatures (25-50°C) and pressures (1-5 atm).
Industrial Production Methods
Industrial production of ®-2-Isopropyl-2,3-dihydrobenzofuran may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity. The use of recyclable catalysts and green solvents is also emphasized to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Isopropyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the furan ring, converting it into a fully saturated ring system.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring, such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Molecular hydrogen (H2) with catalysts like Pd/C or PtO2.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3), alkylating agents (R-X).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Fully saturated ring systems.
Substitution Products: Halogenated, nitrated, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-Isopropyl-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its chiral properties which can lead to enantioselective interactions with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of ®-2-Isopropyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Isopropylbenzofuran: Lacks the hydrogenation of the furan ring.
2-Methyl-2,3-dihydrobenzofuran: Contains a methyl group instead of an isopropyl group.
2-Ethyl-2,3-dihydrobenzofuran: Contains an ethyl group instead of an isopropyl group.
Uniqueness
®-2-Isopropyl-2,3-dihydrobenzofuran is unique due to its chiral nature and the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The hydrogenation of the furan ring also imparts distinct properties compared to non-hydrogenated benzofurans.
Eigenschaften
Molekularformel |
C11H14O |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
(2R)-2-propan-2-yl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C11H14O/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h3-6,8,11H,7H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
QKFFZNPEDJETGC-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)[C@H]1CC2=CC=CC=C2O1 |
Kanonische SMILES |
CC(C)C1CC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12868187.png)

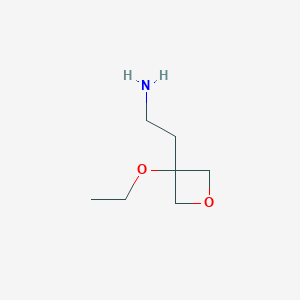
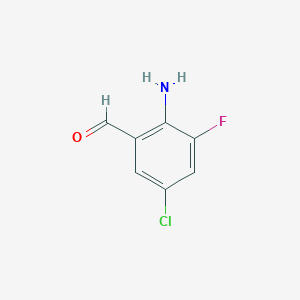

![2-[(2,5-Dichlorophenyl)thio]acetyl chloride](/img/structure/B12868231.png)

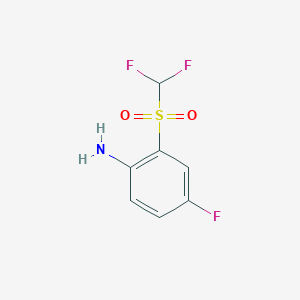
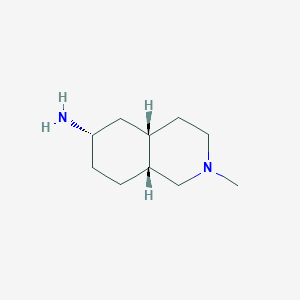
![tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate](/img/structure/B12868259.png)
